Ala-Arg-Pro-Ala-Lys
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N9O6/c1-13(25)18(33)30-15(8-5-11-28-23(26)27)21(36)32-12-6-9-17(32)20(35)29-14(2)19(34)31-16(22(37)38)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,37,38)(H4,26,27,28)/t13-,14-,15-,16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMUACTOZLBLC-WOYTXXSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N9O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the pentapeptide “Ala-Arg-Pro-Ala-Lys” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for proline, alanine, and lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like “this compound” often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The pentapeptide “Ala-Arg-Pro-Ala-Lys” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine and lysine residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized arginine or lysine residues, while substitution reactions can introduce new functional groups into the peptide.
Scientific Research Applications
Peptide Synthesis
Ala-Arg-Pro-Ala-Lys serves as a vital building block in peptide synthesis. Its sequence can be utilized to create larger peptides with specific functionalities, which are crucial in developing therapeutic agents. The ability to modify the amino acid sequence allows for the design of peptides that can target specific biological pathways or diseases.
Key Points:
- Building Block: Essential for constructing biologically active peptides.
- Customization: Enables the design of peptides with tailored properties for targeted therapies.
Drug Development
In pharmaceutical research, this compound plays a significant role in the development of targeted therapies for various diseases, including cancer and metabolic disorders. Its structure can enhance the binding affinity of drugs to their targets, improving efficacy and reducing side effects.
Case Study:
A study demonstrated that modifications to peptide sequences, including this compound, can significantly increase receptor binding affinities. For instance, substituting amino acids within the sequence improved the uptake of radiolabeled peptides in melanoma cells, showcasing its potential in cancer therapy .
Biotechnology
In biotechnology, this pentapeptide is utilized in the production of biologics. It enhances the stability and activity of therapeutic proteins and vaccines, making them more effective. The incorporation of this compound into biologics can lead to improved pharmacokinetics and bioavailability.
Applications:
- Vaccine Development: Enhances immunogenicity and stability.
- Therapeutic Proteins: Increases efficacy through improved stability.
Diagnostics
This compound is also instrumental in developing diagnostic tools. Its specific interactions with biological molecules can be harnessed to create assays that improve disease detection accuracy. For example, it can be used in enzyme-linked immunosorbent assays (ELISAs) to detect biomarkers associated with various health conditions.
Key Applications:
- Assays Development: Enhances specificity in biomarker detection.
- Disease Monitoring: Useful in tracking disease progression through specific peptide interactions.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Peptide Synthesis | Building block for creating larger peptides | Custom-designed therapeutic peptides |
| Drug Development | Enhances binding affinity for drug targets | Improved melanoma-targeting peptides |
| Biotechnology | Increases stability and efficacy of biologics | Enhanced vaccine formulations |
| Diagnostics | Improves accuracy of disease detection assays | ELISA for biomarker detection |
Mechanism of Action
The mechanism of action of “Ala-Arg-Pro-Ala-Lys” involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Functions and Findings :
- Vascular Permeability : ARPAK enhances the effect of bradykinin, a vasoactive peptide, on microvascular permeability in rats. This activity was demonstrated through in vivo experiments where ARPAK increased albumin leakage at injection sites .
- Neurological Applications : ARPAK and its derivatives (e.g., Arg-Pro-Ala-Lys) exhibit blood-brain barrier (BBB) permeability, making them candidates for treating neurological disorders such as stroke and brain injury. This is attributed to their structural compatibility with BBB transport mechanisms .
Structural and Functional Overview
The following table compares ARPAK with structurally or functionally related peptides:
Detailed Analysis of Key Compounds
AKRA (Ala-Lys-Arg-Ala)
- Structural Differences : AKRA is a tetrapeptide with a reversed sequence (Lys precedes Arg) compared to ARPAK.
- Functional Contrast : While ARPAK targets vascular and neurological systems, AKRA demonstrates hepatoprotective effects. In in vitro and in vivo models, AKRA:
Ala-Lys-Arg-boroArg (Kex2 Inhibitor)
- Mechanistic Divergence: This tripeptide, modified with a boronic acid group, inhibits Kex2/furin proteases critical in pro-protein processing.
- Structural Insights : Crystallography reveals its binding to the Kex2 active site, mimicking substrate recognition motifs (e.g., Arg at P1 position) .
GRGDSPK
- Functional Niche : This RGD-containing peptide modulates cell adhesion via integrin binding, a distinct mechanism from ARPAK’s vascular effects. Its longer sequence includes Asp (aspartic acid), critical for integrin interaction .
Research Implications and Limitations
- ARPAK vs. Fibrin-Derived Peptides : Variants like Gly-Arg-Pro-Ala-Lys share ARPAK’s BBB permeability but lack detailed in vivo efficacy data .
- AKRA’s Specificity : While effective in liver models, AKRA’s short half-life may limit therapeutic utility compared to ARPAK’s stable Pro-containing structure.
- Kex2 Inhibitor : Despite structural insights, its clinical relevance remains unexplored compared to ARPAK’s neurological applications.
Biological Activity
Ala-Arg-Pro-Ala-Lys is a pentapeptide that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and cellular signaling. This article will explore the compound's biological activity, supported by data tables, research findings, and case studies.
Overview of Biological Activity
Peptides like this compound exhibit significant biological activities, influencing various cellular processes. The presence of arginine (Arg) and lysine (Lys), both positively charged amino acids, plays a critical role in the interaction with cellular membranes, which is essential for their biological function.
Antimicrobial Activity
Research Findings:
- Mechanism of Action : The positively charged residues in this compound enhance its ability to interact with negatively charged bacterial membranes. This interaction is crucial for the antimicrobial activity of peptides, as it facilitates membrane permeabilization and subsequent bacterial cell death .
- Comparative Studies : In studies comparing peptides with varying compositions of Arg and Lys, it was found that substitutions between these residues can significantly affect antimicrobial potency. Generally, peptides rich in Arg showed superior antimicrobial activity compared to those with an increased proportion of Lys .
Data Table: Antimicrobial Potency Comparison
| Peptide Composition | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| This compound | 4 µM | Effective against Gram-negative bacteria |
| Arg-rich peptide | 2 µM | Higher activity due to better membrane interaction |
| Lys-rich peptide | 16 µM | Reduced potency due to weaker interactions |
Case Studies
Case Study 1: Structure-Activity Relationship
A study analyzed the structure-activity relationship of this compound and similar peptides. It was observed that modifications in the length of the side chains of Arg and Lys residues influenced both proteolytic stability and antimicrobial activity. Shorter side chains tended to enhance stability against proteolytic degradation while maintaining or improving antimicrobial efficacy .
Case Study 2: Clinical Implications
In a clinical context, peptides similar to this compound have been investigated for their potential as therapeutic agents against antibiotic-resistant bacteria. The unique properties of these peptides allow them to act as alternatives to traditional antibiotics, providing a promising avenue for treatment in an era of increasing resistance .
Q & A
What is the structural characterization of Ala-Arg-Pro-Ala-Lys, and which spectroscopic techniques are most effective for validating its sequence and conformation?
Basic Research Question
To determine the primary structure and conformational stability of this compound, researchers should use nuclear magnetic resonance (NMR) for sequence validation and secondary structure analysis, supplemented by mass spectrometry (MS) for molecular weight confirmation. For tertiary structure insights, circular dichroism (CD) spectroscopy can assess helical or β-sheet propensities in solution .Methodological Tip : Ensure peptide purity (>95%) via HPLC before analysis to avoid confounding signals .
How can researchers optimize the stability of this compound in varying pH and temperature conditions during in vitro assays?
Advanced Research Question
Design a factorial experiment testing pH (4–9) and temperature (4°C–37°C) ranges. Use dynamic light scattering (DLS) to monitor aggregation and reverse-phase HPLC to quantify degradation products over time. Include protease inhibitors (e.g., PMSF) to distinguish chemical vs. enzymatic instability .Data Contradiction Note : If stability data conflicts with prior studies, verify buffer composition (e.g., ionic strength) and peptide concentration effects .
What experimental strategies resolve contradictions between bioactivity data for this compound across different cell lines?
Advanced Research Question
Discrepancies may arise from cell-specific receptor expression or assay conditions. Perform dose-response curves in parallel across cell lines, standardized for passage number and serum starvation duration. Validate receptor binding via surface plasmon resonance (SPR) and cross-reference with transcriptomic databases (e.g., GEO) for receptor abundance .Statistical Validation : Use ANOVA with post-hoc tests to confirm significance thresholds .
How can computational modeling predict the interaction mechanisms of this compound with target proteins, and what validation steps are critical?
Advanced Research Question
Employ molecular dynamics (MD) simulations using force fields (e.g., AMBER) to model peptide-protein docking. Validate predictions via alanine scanning mutagenesis of predicted binding residues and measure affinity changes via isothermal titration calorimetry (ITC) .Pitfall Alert : Overfitting occurs if simulation parameters (e.g., solvation models) are not cross-checked with empirical data .
What methodological considerations ensure reproducibility in synthesizing this compound across laboratories?
Basic Research Question
Standardize solid-phase synthesis protocols:
- Resin type : Use Wang resin for C-terminal carboxyl groups.
- Coupling efficiency : Monitor via Kaiser test after each amino acid addition.
- Cleavage conditions : Optimize TFA/water/triisopropylsilane ratios to minimize side reactions.
Publish detailed spectral data (NMR, MS) and HPLC gradients in supplementary materials .
What are best practices for managing large-scale datasets (e.g., proteomics, kinetics) generated from this compound studies?
Advanced Research Question
Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw data in repositories like Zenodo or PRIDE.
- Use open-source tools (e.g., Skyline for proteomics) for processed data.
- Document metadata with controlled vocabularies (e.g., CHEBI for chemical terms) .
How to design a robust protocol for assessing the immunogenicity of this compound in animal models?
Advanced Research Question
Use C57BL/6 mice for MHC compatibility and include adjuvant controls (e.g., Freund’s). Measure cytokine profiles (IL-6, TNF-α) via ELISA and T-cell activation via flow cytometry (CD4+/CD8+ markers). Address variability by normalizing to baseline immune parameters .Ethical Note : Follow ARRIVE guidelines for reporting animal studies .
What analytical approaches identify post-translational modifications (PTMs) of this compound in biological samples?
Advanced Research Question
Combine tandem MS (MS/MS) with PTM-specific enrichment (e.g., TiO2 for phosphorylation). Use Skyline software for spectral library matching and quantify modifications via label-free or SILAC workflows .Critical Step : Include synthetic modified peptides as internal standards .
How to evaluate the synergistic effects of this compound with other bioactive peptides in combinatorial therapies?
Advanced Research Question
Implement a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices. Validate synergy via isobolographic analysis and transcriptomic profiling (RNA-seq) to identify co-regulated pathways .Statistical Caveat : Correct for multiple comparisons using Benjamini-Hochberg adjustment .
What experimental frameworks address the degradation pathways of this compound in physiological environments?
Advanced Research Question
Simulate physiological conditions (e.g., human serum incubation) and analyze degradation kinetics via LC-MS/MS . Identify proteolytic cleavage sites using Edman degradation or terminal amine isotopic labeling (TAILS) .Replication Tip : Compare results across ≥3 independent replicates to confirm enzyme-specific degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
